Maltotriitol

説明

RN given refers to (D)-isome

Structure

2D Structure

3D Structure

特性

IUPAC Name |

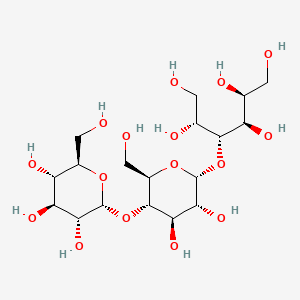

(2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H34O16/c19-1-5(23)9(25)15(6(24)2-20)33-18-14(30)12(28)16(8(4-22)32-18)34-17-13(29)11(27)10(26)7(3-21)31-17/h5-30H,1-4H2/t5-,6+,7+,8+,9+,10+,11-,12+,13+,14+,15+,16+,17+,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJCCHWKNFMUJFE-CGQAXDJHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC(C(CO)O)C(C(CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H34O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32860-62-1 | |

| Record name | Maltotriitol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32860-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Maltotriitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032860621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucitol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MALTOTRIITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/53T184B7B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Physicochemical Properties of Maltotriitol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriitol, a sugar alcohol derived from the hydrogenation of maltotriose, is a polyol with emerging applications in the food, pharmaceutical, and biotechnology sectors. Its unique physicochemical properties, including high water solubility, thermal stability, and low hygroscopicity under typical storage conditions, make it a versatile excipient and functional ingredient. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental methodologies for their determination, and visual representations of its production workflow and a key biological interaction. All quantitative data are summarized for clarity and ease of comparison.

Core Physicochemical Properties

This compound (IUPAC name: (2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol) is a trisaccharide sugar alcohol.[1][2] Its fundamental properties are detailed below.

General and Physical Properties

This compound typically appears as a white to off-white crystalline powder.[3][4][5] Key physical and chemical identifiers are summarized in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₁₆ | |

| Molecular Weight | 506.45 g/mol | |

| CAS Number | 32860-62-1 | |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 184 °C | |

| Boiling Point (Predicted) | 970.5 ± 65.0 °C | |

| Density (Predicted) | 1.75 ± 0.1 g/cm³ | |

| pKa (Predicted) | 12.71 ± 0.70 |

Solubility Profile

This compound's solubility is dictated by its highly polar nature, owing to the presence of numerous hydroxyl groups. It is very soluble in water, forming extensive hydrogen bonds. Its solubility in other solvents is limited, as detailed in Table 2.

| Solvent | Solubility | Reference |

| Water | Very Soluble | |

| Ethanol | Slightly Soluble | |

| Methanol | More soluble than in ethanol | |

| Dimethyl Sulfoxide (DMSO) | Good Solubility | |

| Chloroform | Poor Solubility | |

| Hexane | Insoluble |

Stability and Hygroscopicity

This compound exhibits notable thermal and pH stability. It is stable at room temperature and has a defined melting point of 184°C. Studies have shown its ability to enhance the thermal stability of enzymes like pullulanase at elevated temperatures (e.g., 60°C). Furthermore, it maintains its molecular integrity across a broad pH range, with optimal stability observed between pH 6.0 and 9.5.

Its hygroscopic nature is moderate and highly dependent on the relative humidity (RH). Under RH levels below 70%, moisture absorption is minimal. Between 70-80% RH, it begins to moderately absorb moisture. Significant moisture uptake occurs at RH levels above 82%, which necessitates appropriate packaging and storage conditions to prevent caking.

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of polyols like this compound are provided below. These are generalized methods and may require optimization for specific laboratory conditions.

Determination of Melting Point

The melting point of this compound can be determined using the capillary method with a melting point apparatus.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in the heating block of a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Data Recording: The temperature range from the appearance of the first liquid drop to the complete liquefaction of the sample is recorded as the melting point.

Determination of Solubility

The equilibrium solubility method can be employed to quantify the solubility of this compound in a given solvent at a specific temperature.

-

Sample Preparation: An excess amount of this compound is added to a known volume of the solvent in a sealed, thermostatically controlled vessel.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Analysis: After equilibration, the suspension is allowed to settle, and an aliquot of the supernatant is carefully withdrawn using a filtered syringe.

-

Quantification: The concentration of this compound in the clear supernatant is determined using an appropriate analytical technique, such as high-performance liquid chromatography (HPLC) with a refractive index detector (RID) or by gravimetric analysis after solvent evaporation.

-

Repeatability: The experiment is repeated at different temperatures to construct a solubility curve.

Hygroscopicity Analysis

Hygroscopicity can be assessed by measuring the moisture uptake of the sample when exposed to different relative humidity conditions.

-

Sample Preparation: A pre-weighed, anhydrous sample of this compound is placed in a tared container.

-

Controlled Environment: The container is placed in a desiccator or a controlled humidity chamber set to a specific relative humidity (e.g., using saturated salt solutions).

-

Moisture Absorption: The sample is stored at a constant temperature, and its weight is monitored periodically until a constant weight is achieved.

-

Calculation: The percentage of moisture absorbed is calculated as the increase in weight relative to the initial dry weight of the sample.

-

Data Collection: This procedure is repeated for a range of relative humidity levels to generate a moisture sorption isotherm.

Production Workflow and Biological Interaction

Production of this compound from Starch

This compound is commercially produced from starch through a multi-step enzymatic and chemical process. The general workflow involves liquefaction, saccharification, and hydrogenation.

Caption: Production workflow of this compound from starch.

Inhibition of Maltose Metabolism in Streptococcus mutans

In the context of oral microbiology, this compound has been shown to inhibit the metabolism of maltose in Streptococcus mutans, a key bacterium involved in dental caries. This inhibition can occur at several points in the metabolic pathway.

References

Synthesis and Purification of Maltotriitol: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the synthesis and purification of maltotriitol for research applications. Designed for researchers, scientists, and professionals in drug development, this document outlines the primary synthesis methodologies, purification protocols, and analytical techniques necessary to obtain high-purity this compound.

Introduction

This compound, a trisaccharide sugar alcohol, is structurally composed of three glucose units with the terminal aldehyde group reduced to a hydroxyl group. Its stability, low hygroscopicity, and potential as a non-cariogenic excipient make it a compound of interest in pharmaceutical formulations and food science. This guide details the chemical and enzymatic synthesis routes from starch, followed by robust purification strategies to achieve the high purity required for research and development purposes.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the production of its precursor, maltotriose, from starch, followed by a chemical reduction to yield the final product.

Enzymatic Synthesis of Maltotriose from Starch

The production of a maltotriose-rich syrup from starch is the foundational step. This process typically involves enzymatic hydrolysis to break down the complex starch polymer into smaller oligosaccharides.

Experimental Protocol: Enzymatic Production of Maltotriose-Rich Syrup

-

Starch Slurry Preparation: A suspension of corn starch (25-35% w/v) is prepared in water.

-

Liquefaction: The slurry is treated with a thermostable α-amylase at an elevated temperature (e.g., 78±2°C) to hydrolyze the starch into smaller dextrins. This step reduces the viscosity of the mixture.

-

Saccharification: The liquefied starch is then cooled (e.g., to 50°C) and treated with a combination of β-amylase and pullulanase. This enzymatic cocktail is optimized to maximize the yield of maltotriose. The reaction is typically allowed to proceed for 24 to 30 hours.

-

Enzyme Inactivation: The enzymes are denatured by heat treatment to stop the reaction.

-

Initial Purification: The resulting syrup is subjected to decolorization with activated charcoal and de-ionization using cation and anion exchange resins to remove impurities.

Chemical Synthesis: Hydrogenation of Maltotriose to this compound

The conversion of maltotriose to this compound is achieved through catalytic hydrogenation, a chemical reduction process.

Experimental Protocol: Catalytic Hydrogenation of Maltotriose

-

Reaction Setup: The maltotriose-rich syrup is placed in a high-pressure reactor. A Raney nickel catalyst is typically used for this hydrogenation.

-

Hydrogenation Conditions: The reaction is carried out under a hydrogen atmosphere at elevated temperature and pressure. Typical conditions for the similar hydrogenation of maltose to maltitol, which can be adapted for maltotriose, are a temperature of 100-140°C and a hydrogen pressure of 5-9 MPa. The reaction is stirred to ensure efficient contact between the substrate, catalyst, and hydrogen.

-

Reaction Monitoring: The progress of the reaction can be monitored by analyzing samples for the disappearance of the reducing sugar (maltotriose) using techniques such as HPLC.

-

Catalyst Removal: Upon completion, the Raney nickel catalyst is removed by filtration.

-

Product: The resulting solution is a this compound-rich syrup. A conversion efficiency of up to 98.76% for the hydrogenation of maltotriose-rich syrup has been reported.[1]

Purification of this compound

To obtain high-purity this compound suitable for research, the hydrogenated syrup must undergo further purification to remove residual sugars, other sugar alcohols, and reaction byproducts. Chromatographic techniques are the most effective methods for this purpose.

Experimental Protocol: Chromatographic Purification of this compound

-

Column Selection: A variety of chromatographic methods can be employed, including gel filtration chromatography, charcoal column chromatography, and ion-exchange chromatography. For high-resolution separation, High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase is recommended.

-

Gel Filtration Chromatography: This technique separates molecules based on size. By selecting a gel with an appropriate pore size, this compound can be separated from higher and lower molecular weight impurities.

-

Charcoal Column Chromatography: This method can be used for further purification, where a mixture of charcoal and a clarifying agent like Celite is used as the stationary phase.[2]

-

Ion-Exchange Chromatography: This technique is effective for removing charged impurities from the this compound solution.

-

Fraction Collection and Analysis: Fractions are collected from the chromatography column and analyzed for this compound content and purity using HPLC with a refractive index detector (RID).

-

Lyophilization: The purified fractions containing high-purity this compound are pooled and lyophilized (freeze-dried) to obtain a white, crystalline powder.

Quantitative Data

The following table summarizes key quantitative data related to the synthesis and analysis of this compound and its precursors.

| Parameter | Value | Reference |

| Maltotriose Production | ||

| Optimal Temperature for α-amylase | 44.95 °C | [2] |

| Optimal pH for α-amylase | 6.35 | [2] |

| Optimal Reaction Time | 1.76 hours | [2] |

| This compound Synthesis (Hydrogenation) | ||

| Typical Reaction Temperature | 100 - 140 °C | |

| Typical Hydrogen Pressure | 5 - 9 MPa | |

| Conversion Efficiency | Up to 98.76% | |

| Analytical HPLC-RID | ||

| Linearity Range (Total Sugars) | 0.05024 to 10.048 mg/mL | |

| Regression Coefficient (R²) | >0.999 |

Visualization of Workflows and Pathways

Experimental Workflow for this compound Synthesis and Purification

The following diagram illustrates the overall process from starch to purified this compound.

Caption: Workflow for this compound Synthesis and Purification.

Metabolic Fate of this compound

This compound is poorly absorbed in the small intestine and does not appear to directly participate in intracellular signaling pathways. Instead, its primary biological interaction occurs in the lower gastrointestinal tract.

References

Maltotriitol: A Technical Guide for Researchers

An in-depth technical guide on Maltotriitol, focusing on its chemical identity, properties, and its role as a metabolic inhibitor in Streptococcus mutans.

This guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It covers its chemical identifiers, physicochemical properties, and details its inhibitory effects on key enzymes in the maltose metabolic pathway of Streptococcus mutans.

Core Chemical Information

This compound is a trisaccharide sugar alcohol.[1] Its fundamental chemical identifiers are crucial for its application in research and development.

| Identifier | Value | Reference |

| CAS Number | 32860-62-1 | [1][2][3][4] |

| IUPAC Name | (2S,3R,4R,5R)-4-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyhexane-1,2,3,5,6-pentol | |

| Molecular Formula | C₁₈H₃₄O₁₆ | |

| Molecular Weight | 506.45 g/mol |

Physicochemical Properties

The physical and chemical characteristics of this compound are essential for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference |

| Appearance | White to off-white powder/crystal | |

| Melting Point | 122-126°C or 184°C | |

| Solubility | Very soluble in water; limited solubility in ethanol; slight solubility in methanol; insoluble in chloroform and hexane. | |

| Storage Temperature | -20°C |

Biological Activity: Inhibition of Maltose Metabolism in Streptococcus mutans

This compound has been identified as an inhibitor of maltose metabolism in the cariogenic bacterium Streptococcus mutans. This inhibitory action is primarily targeted at two key enzymes in the maltose metabolic pathway: amylomaltase and phospho-α-glucosidase.

Enzyme Inhibition Data

| Enzyme | Organism | Inhibition Constant (Ki) | Apparent Michaelis Constant (KM) for Maltose | Reference |

| Amylomaltase | Streptococcus mutans OMZ 176 | 2.0 mM | 21.8 mM | |

| Phospho-α-glucosidase | Streptococcus mutans OMZ 176 | Not specified | Not specified |

Experimental Protocols

Preparation of this compound

This compound can be synthesized via the hydrogenation of maltotriose. A common laboratory-scale synthesis involves the reduction of maltotriose using a reducing agent such as sodium borohydride in an aqueous solution. The reaction progress can be monitored by techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

General Protocol for Hydrogenation:

-

Dissolve maltotriose in distilled water.

-

Cool the solution in an ice bath.

-

Slowly add a molar excess of sodium borohydride to the solution while stirring.

-

Allow the reaction to proceed for several hours at room temperature.

-

Neutralize the excess sodium borohydride by the cautious addition of an acid (e.g., acetic acid) until the effervescence ceases.

-

The resulting solution can be purified using techniques such as ion-exchange chromatography to remove salts and unreacted starting material, followed by lyophilization to obtain this compound as a powder.

Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

The quantification of this compound in various matrices can be achieved using HPLC.

General HPLC Parameters:

-

Column: A column suitable for carbohydrate analysis, such as an amino-based or polystyrene cation exchange resin column.

-

Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water is common for amino columns. For ion-exchange columns, pure distilled water can be used.

-

Detector: A refractive index detector (RID) or an evaporative light scattering detector (ELSD) is typically used for the detection of sugar alcohols which lack a UV chromophore.

-

Quantification: Quantification is performed by comparing the peak area of the analyte in the sample to a standard curve generated from known concentrations of this compound.

Enzyme Inhibition Assay (General Protocol)

To determine the inhibitory effect of this compound on amylomaltase or phospho-α-glucosidase, a general enzyme inhibition assay can be performed.

-

Enzyme and Substrate Preparation: Prepare a solution of the purified enzyme (amylomaltase or phospho-α-glucosidase) in a suitable buffer at a specific concentration. Prepare a stock solution of the substrate (maltose for amylomaltase, maltose-6-phosphate for phospho-α-glucosidase) in the same buffer.

-

Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.

-

Assay Procedure:

-

In a microplate or cuvette, add the enzyme solution and the this compound solution (or buffer for the control).

-

Pre-incubate the enzyme and inhibitor for a specific period at a controlled temperature.

-

Initiate the reaction by adding the substrate solution.

-

Monitor the reaction progress by measuring the formation of a product or the depletion of a substrate over time using a suitable detection method (e.g., spectrophotometry).

-

-

Data Analysis: Determine the initial reaction velocities at different substrate and inhibitor concentrations. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk plots to determine the type of inhibition and calculate the inhibition constant (Ki).

Signaling and Metabolic Pathways

The following diagram illustrates the simplified metabolic pathway of maltose in Streptococcus mutans and highlights the points of inhibition by this compound. Maltose is transported into the cell and phosphorylated by the phosphoenolpyruvate-dependent phosphotransferase system (PEP-PTS). The resulting maltose-6-phosphate is then either hydrolyzed by phospho-α-glucosidase or acted upon by amylomaltase. The glucose-6-phosphate and glucose produced can then enter the glycolysis pathway.

Caption: Maltose metabolism in S. mutans and inhibition by this compound.

Conclusion

This compound is a well-characterized sugar alcohol with potential applications in research, particularly in the study of carbohydrate metabolism and the development of antimicrobial agents targeting oral bacteria. Its specific inhibitory action on key enzymes in the maltose metabolic pathway of Streptococcus mutans makes it a valuable tool for investigating mechanisms of bacterial sugar fermentation and for exploring novel strategies to control dental caries. Further research is warranted to fully elucidate the kinetics of its inhibitory effects and its potential applications in clinical or industrial settings.

References

Solubility of Maltotriitol: A Technical Guide for Researchers

For immediate release

This technical guide provides a comprehensive overview of the solubility characteristics of maltotriitol in common laboratory solvents. Designed for researchers, scientists, and professionals in drug development, this document synthesizes available data on this compound's solubility, offers detailed experimental protocols for its determination, and presents a logical workflow for solubility testing.

Executive Summary

This compound, a sugar alcohol derived from maltotriose, exhibits high polarity due to its multiple hydroxyl groups. This structural feature dictates its solubility profile, rendering it highly soluble in aqueous solutions and less soluble in organic solvents. While precise quantitative data for this compound is not extensively available in public literature, this guide provides qualitative descriptions based on existing information and quantitative data for structurally similar compounds to serve as a valuable reference. Furthermore, detailed methodologies for experimental solubility determination are presented to enable researchers to ascertain precise values for their specific applications.

Solubility Profile of this compound

This compound's solubility is fundamentally governed by its molecular structure, which contains numerous hydroxyl (-OH) groups. These groups readily form hydrogen bonds with polar solvents, particularly water.

Qualitative Solubility:

-

Water: this compound is described as "very soluble" in water. The extensive hydrogen bonding capacity of its sixteen hydroxyl groups facilitates a highly favorable thermodynamic interaction with water molecules.

-

Ethanol: It exhibits "slight solubility" in ethanol. While hydrogen bonding is possible, the lower polarity of ethanol compared to water limits the extent of dissolution.

-

Methanol: this compound shows "better solvation in methanol than ethanol". Methanol's smaller molecular size and higher polarity compared to ethanol allow for more effective hydrogen bonding.

-

Dimethyl Sulfoxide (DMSO): It demonstrates "good solubility" in DMSO. As a polar aprotic solvent, DMSO can effectively form hydrogen bonds with the hydroxyl groups of this compound.

For non-polar solvents, this compound's solubility is minimal due to the lack of favorable intermolecular interactions.

Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility of Maltose ( g/100 g of solvent) |

| Water | 25 | ~108 |

| Ethanol (95%) | 25 | Very Low |

| Ethanol (absolute) | 25 | Insoluble |

Note: This data is for Maltose and should be used as an estimate for this compound's behavior.

Experimental Protocols for Solubility Determination

To obtain precise solubility data for this compound, standardized experimental methods are essential. The following are detailed protocols for commonly used techniques.

Isothermal Equilibrium (Shake-Flask) Method

This gravimetric method is a reliable technique for determining the thermodynamic equilibrium solubility of a compound in a given solvent.

Materials and Apparatus:

-

This compound

-

Selected laboratory solvent

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE or nylon)

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume or mass of the solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved solid.

-

Transfer the clear filtrate to a pre-weighed evaporating dish or vial.

-

Evaporate the solvent from the filtrate using a gentle stream of nitrogen or by placing it in an oven at a temperature below the decomposition point of this compound.

-

Once the solvent is fully evaporated, weigh the dish or vial containing the dried this compound residue.

-

The solubility is calculated as the mass of the dissolved this compound per volume or mass of the solvent.

High-Performance Liquid Chromatography (HPLC) Method

HPLC offers a more sensitive and often faster method for determining solubility, especially for compounds that are sparingly soluble or when only small amounts of material are available.

Materials and Apparatus:

-

HPLC system with a suitable detector (e.g., Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD), as polyols lack a UV chromophore)[3][4][5]

-

Analytical column suitable for sugar alcohol separation (e.g., an amino-based column)

-

This compound reference standard

-

Mobile phase (e.g., acetonitrile/water mixture)

-

Solvents for solubility testing

-

Standard laboratory glassware and equipment for sample preparation as in the isothermal equilibrium method.

Procedure:

-

Prepare a Saturated Solution: Follow steps 1-6 of the Isothermal Equilibrium Method.

-

Prepare Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

-

Generate a Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

-

Analyze the Sample: Dilute the filtered supernatant from the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the peak area.

-

Calculate Solubility: Use the peak area of the sample and the calibration curve to determine the concentration of this compound in the diluted sample. Account for the dilution factor to calculate the original concentration in the saturated solution, which represents the solubility.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the logical workflow for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Caption: Key factors influencing this compound solubility.

References

- 1. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]

- 2. Short-Chain Polysaccharide Analysis in Ethanol-Water Solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. HPLC Method For Simultaneous Quantification of Sugar Alcohols (Polyols) on Primesep AP | SIELC Technologies [sielc.com]

- 5. scispace.com [scispace.com]

Thermal Stability and Degradation Profile of Maltotriitol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the expected thermal stability and degradation profile of Maltotriitol. Due to a lack of publicly available data specifically for this compound, this guide draws upon established knowledge of structurally similar sugar alcohols, particularly its close analog, maltitol. The presented data and degradation pathways should be considered as predictive and require experimental verification for this compound.

Introduction

This compound, a sugar alcohol derived from maltotriose, finds potential applications in the pharmaceutical and food industries as a non-cariogenic sweetener, humectant, and stabilizing agent. Its thermal stability is a critical parameter influencing its suitability for various manufacturing processes, such as granulation, drying, and melt-extrusion, as well as its shelf-life in final formulations. This technical guide provides an in-depth analysis of the thermal properties of this compound, including its melting behavior, decomposition profile, and potential degradation products. Methodologies for key analytical techniques are also detailed to facilitate further experimental investigation.

Thermal Stability of this compound

The thermal stability of a compound is its ability to resist chemical change upon heating. For sugar alcohols like this compound, this is primarily characterized by its melting point and the onset temperature of thermal decomposition.

Melting Point and General Stability

This compound is a crystalline solid at room temperature and is considered thermally stable under ambient conditions. The melting point of this compound is reported to be 184°C. Below this temperature, this compound is expected to remain in its solid, crystalline form without significant degradation. It is also reported to be stable during industrial drying processes at temperatures ranging from 80-90°C.

Onset of Thermal Degradation

Significant thermal degradation of this compound is anticipated to occur at temperatures exceeding its melting point, likely in the range of 110-150°C and above. The degradation process for sugar alcohols typically involves complex reactions, including dehydration, oxidation, and caramelization, leading to the formation of a variety of smaller molecules.

Quantitative Thermal Analysis Data

Table 1: Predicted Thermal Properties of this compound

| Property | Predicted Value/Range | Analytical Technique |

| Melting Point (Tm) | ~184°C | Differential Scanning Calorimetry (DSC) |

| Onset of Decomposition (Tonset) | > 200°C | Thermogravimetric Analysis (TGA) |

| Peak Decomposition Temperature (Tpeak) | 250 - 350°C | Thermogravimetric Analysis (TGA) |

Table 2: Comparative Thermal Data of Related Sugar Alcohols

| Sugar Alcohol | Melting Point (°C) | Onset of Decomposition (°C) |

| This compound (Predicted) | ~184 | > 200 |

| Maltitol | 146-151 | ~200 |

| Sorbitol | 95 | ~220 |

| Xylitol | 92-96 | ~200 |

| Mannitol | 165-169 | ~250 |

Note: The onset of decomposition can vary depending on experimental conditions such as heating rate and atmosphere.

Experimental Protocols for Thermal Analysis

To experimentally determine the thermal stability and degradation profile of this compound, the following standard analytical techniques are recommended.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset and extent of thermal decomposition.

Methodology:

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound powder into an inert crucible (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or air, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate (e.g., 10°C/min).

-

Data Analysis: Plot the percentage of mass loss against temperature. The onset temperature of decomposition is determined from the initial point of significant mass loss. The peak decomposition temperature is identified from the derivative of the TGA curve (DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held isothermally. It is used to determine melting point, enthalpy of fusion, and glass transition temperature.

Methodology:

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound powder into an aluminum DSC pan and hermetically seal it.

-

Reference: An empty, sealed aluminum pan.

-

Atmosphere: Nitrogen, at a constant flow rate (e.g., 20-50 mL/min).

-

Heating Program:

-

Equilibrate at a low temperature (e.g., 0°C).

-

Ramp up to a temperature above the melting point (e.g., 200°C) at a constant rate (e.g., 10°C/min).

-

Hold isothermally for a few minutes to ensure complete melting.

-

Cool down to the initial temperature at a controlled rate.

-

A second heating scan is often performed to observe the glass transition of the amorphous phase.

-

-

Data Analysis: The melting point (Tm) is determined as the peak temperature of the endothermic melting event. The enthalpy of fusion (ΔHf) is calculated from the area under the melting peak.

High-Performance Liquid Chromatography (HPLC) for Degradation Product Analysis

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. It is ideal for analyzing the degradation products of this compound.

Methodology:

-

Sample Preparation:

-

Heat this compound at a specific temperature (e.g., 200°C) for a defined period.

-

Dissolve the heated sample in a suitable solvent (e.g., water or a water/acetonitrile mixture).

-

Filter the solution through a 0.45 µm syringe filter.

-

-

Instrument: An HPLC system equipped with a Refractive Index (RI) detector or an Evaporative Light Scattering Detector (ELSD), as sugar alcohols lack a UV chromophore. For structural elucidation, coupling with a Mass Spectrometer (MS) is highly recommended.

-

Chromatographic Conditions (Example):

-

Column: A column suitable for sugar analysis, such as an amino-propyl or a ligand-exchange column.

-

Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.

-

Flow Rate: 0.5 - 1.5 mL/min.

-

Column Temperature: 30 - 40°C.

-

Injection Volume: 10 - 20 µL.

-

-

Data Analysis: Compare the chromatogram of the degraded sample with that of an undegraded standard to identify new peaks corresponding to degradation products. Quantification can be performed using calibration curves of known standards if available.

Predicted Degradation Profile and Pathway

The thermal degradation of sugar alcohols is a complex process. Based on studies of similar compounds like maltose and sorbitol, the degradation of this compound is expected to proceed through several key reaction types.

Primary Degradation Reactions

-

Dehydration: The loss of water molecules is a primary step, leading to the formation of anhydro-sugars and other unsaturated compounds.

-

Oxidation: If oxygen is present, oxidation of the hydroxyl groups can occur, forming aldehydes, ketones, and carboxylic acids.

-

Carbon-Carbon Bond Cleavage: At higher temperatures, the carbon backbone can break, leading to the formation of smaller, volatile compounds.

-

Caramelization: This is a complex series of reactions that occurs at high temperatures, leading to the formation of brown-colored polymeric materials. A common intermediate in this process for many carbohydrates is 5-hydroxymethylfurfural (5-HMF).

Hypothetical Degradation Pathway

The following diagram illustrates a simplified, hypothetical degradation pathway for this compound. This pathway is predictive and requires experimental validation.

Conclusion

This compound is expected to exhibit good thermal stability up to its melting point of approximately 184°C, making it suitable for many standard pharmaceutical and food manufacturing processes. Above this temperature, and particularly above 200°C, significant thermal degradation is likely to occur through complex mechanisms including dehydration, oxidation, and caramelization. The generation of degradation products can impact the safety, efficacy, and organoleptic properties of the final product. Therefore, careful control of processing temperatures is crucial when working with this compound. For a definitive understanding of its thermal behavior, it is imperative to conduct experimental studies using TGA, DSC, and HPLC-MS as outlined in this guide. This will enable the establishment of a precise thermal profile and the identification of specific degradation markers, ensuring the quality and stability of this compound-containing formulations.

Maltotriitol: A Trisaccharide Polyol in Biochemical Research and Pharmaceutical Development

An In-depth Technical Guide

This technical guide provides a comprehensive overview of maltotriitol, a trisaccharide polyol, for researchers, scientists, and drug development professionals. It covers its core biochemical properties, applications, and relevant experimental methodologies.

Introduction

This compound is a sugar alcohol with the chemical formula C₁₈H₃₄O₁₆. Structurally, it is an oligosaccharide composed of three glucose units linked by α-1,4 glycosidic bonds, with the terminal glucose residue reduced to a sorbitol (glucitol) moiety. This modification confers unique physicochemical and biological properties upon this compound, distinguishing it from its parent sugar, maltotriose. As a polyol, it finds applications in various sectors, including the food industry as a sugar substitute and in pharmaceuticals as an excipient.[1] In the realm of biochemistry and drug development, this compound serves as a valuable tool for studying carbohydrate metabolism and enzyme kinetics, and as a stabilizer for biological preparations.

Physicochemical and Biochemical Properties

This compound's biochemical utility is underpinned by its distinct physical and chemical characteristics. A summary of its key quantitative data is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₈H₃₄O₁₆ | [2] |

| Molecular Weight | 506.45 g/mol | |

| Appearance | White powder | Sigma-Aldrich |

| Melting Point | 184-186 °C | Sigma-Aldrich |

| Solubility | Soluble in water | Chem-Impex |

| Purity | ≥95% | |

| Computed XLogP3 | -7.4 |

Note: Some values are sourced from supplier specifications and publicly available databases and may be subject to variation.

Biochemically, this compound is recognized as a substrate for certain enzymes, notably α-glucosidases like maltase, which can hydrolyze the glycosidic linkages. However, its reduced terminal end can influence the rate and efficiency of enzymatic cleavage compared to maltotriose. This property makes it an interesting molecule for studying enzyme-substrate interactions and for the development of enzyme inhibitors. Furthermore, its structure allows it to act as an inhibitor of acid production in dental plaque.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Preparation of this compound-Rich Malto-oligosaccharide Alcohol from Starch

This protocol is adapted from a method for producing a mixture rich in this compound from starch.

Objective: To produce a this compound-rich syrup through enzymatic liquefaction and saccharification of starch, followed by chemical hydrogenation.

Materials:

-

Corn starch

-

Thermostable α-amylase (from Bacillus licheniformis)

-

Pullulanase (from Bacillus naganoensis)

-

β-amylase (from barley bran)

-

α-amylase (from Bacillus amyloliquefaciens)

-

Raney Nickel catalyst

-

Sodium hydroxide (1 M)

-

Hydrochloric acid (1 M)

-

Deionized water

-

High-performance liquid chromatography (HPLC) system

Procedure:

-

Starch Liquefaction:

-

Prepare a 25-30% (w/v) corn starch slurry in deionized water.

-

Adjust the pH to 5.8.

-

Add thermostable α-amylase.

-

Heat the slurry to 95-105°C to achieve liquefaction. Monitor the dextrose equivalent (DE) until it reaches approximately 29.

-

-

Saccharification:

-

Cool the liquefied starch syrup to 55°C.

-

Adjust the pH to the optimal range for the saccharifying enzymes.

-

Add a cocktail of pullulanase, β-amylase, and B. amyloliquefaciens α-amylase. The combination of these enzymes is crucial for debranching the starch and producing a high concentration of maltotriose.

-

Incubate at 55°C for a predetermined period, monitoring the formation of maltotriose using HPLC.

-

-

Enzyme Inactivation and Syrup Clarification:

-

Once the desired maltotriose concentration is reached, inactivate the enzymes by adjusting the pH to 9.0 with 1 M NaOH and heating to 100°C for 10 minutes.

-

Neutralize the syrup with 1 M HCl and clarify by filtration or centrifugation to remove any precipitates.

-

-

Chemical Hydrogenation:

-

Transfer the clarified maltotriose-rich syrup to a high-pressure reactor.

-

Add Raney Nickel catalyst.

-

Carry out the hydrogenation at 120-130°C under a hydrogen pressure of 11 MPa.

-

After the reaction, cool the reactor and filter to remove the catalyst.

-

-

Purification and Analysis:

-

The resulting this compound-rich syrup can be further purified using chromatographic techniques to isolate pure this compound.

-

Analyze the final product composition using HPLC.

-

Enzymatic Assay for this compound Hydrolysis using Maltase

This protocol is an adaptation of a standard maltase assay, using this compound as the substrate. The principle is to measure the amount of glucose released upon enzymatic hydrolysis.

Objective: To determine the activity of maltase on this compound.

Materials:

-

This compound

-

Maltase enzyme solution

-

Potassium phosphate buffer (50 mM, pH 6.0)

-

Glucose oxidase/peroxidase (GOPOD) reagent for glucose quantification

-

Spectrophotometer

-

Water bath or incubator

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of this compound in 50 mM potassium phosphate buffer (pH 6.0). The concentration should be optimized based on the Kₘ of the enzyme for this substrate.

-

Prepare a working solution of maltase in the same buffer. The concentration should be adjusted to ensure a linear reaction rate over the desired time course.

-

-

Enzymatic Reaction:

-

Set up a series of reaction tubes. For each reaction, add a defined volume of the this compound stock solution and pre-incubate at the optimal temperature for the maltase enzyme (e.g., 37°C).

-

Initiate the reaction by adding a specific volume of the maltase enzyme solution.

-

Include a control tube containing the substrate but no enzyme to account for any non-enzymatic hydrolysis.

-

Incubate the reaction for a specific period (e.g., 10, 20, 30 minutes).

-

-

Reaction Termination and Glucose Quantification:

-

Stop the reaction at each time point by heat inactivation (e.g., boiling for 5 minutes) or by adding a chemical denaturant.

-

After cooling to room temperature, take an aliquot from each reaction tube.

-

Add the GOPOD reagent to the aliquot. This reagent will react with the glucose released during the hydrolysis of this compound to produce a colored product.

-

Incubate according to the GOPOD kit instructions.

-

-

Data Analysis:

-

Measure the absorbance of the colored product at the appropriate wavelength (typically 510 nm) using a spectrophotometer.

-

Create a standard curve using known concentrations of glucose to determine the amount of glucose produced in each reaction.

-

Calculate the rate of the enzymatic reaction, typically expressed in units of µmoles of glucose released per minute per mg of enzyme.

-

Visualizations

The following diagrams illustrate key processes and concepts related to this compound.

Experimental Workflow for this compound Preparation

Caption: Workflow for the preparation of this compound from starch.

Enzymatic Hydrolysis of this compound

Caption: Enzymatic breakdown of this compound by maltase.

Applications in Research and Drug Development

This compound's unique properties make it a versatile tool in various research and development settings:

-

Enzyme Characterization: It serves as a specific substrate for characterizing the activity and kinetics of α-glucosidases and other carbohydrate-modifying enzymes. Its slow hydrolysis compared to maltotriose can be exploited to study enzyme mechanisms in detail.

-

Inhibitor Screening: As a substrate analog, this compound can be used in competitive binding assays to screen for inhibitors of enzymes involved in carbohydrate metabolism. Such inhibitors may have therapeutic potential in conditions like diabetes or viral infections.

-

Stabilizer for Biologicals: Like other polyols, this compound can act as a protein stabilizer, protecting enzymes and other biologics from denaturation during purification, formulation, and storage. This is particularly relevant in the development of therapeutic proteins and vaccines.

-

Excipient in Drug Formulation: In solid and liquid dosage forms, this compound can function as a binder, filler, and sweetening agent. Its non-cariogenic nature is an advantage in oral formulations.

-

Cryoprotectant: Its ability to form a glassy matrix at low temperatures makes it a potential cryoprotectant for cells and tissues during cryopreservation.

Conclusion

This compound is a trisaccharide polyol with significant potential in biochemical research and pharmaceutical development. Its well-defined chemical structure and properties allow for its use as a substrate for enzyme characterization, a tool in inhibitor screening, and a functional excipient in drug formulations. The experimental protocols provided in this guide offer a starting point for researchers to explore the diverse applications of this versatile molecule. Further investigation into its biological effects and potential therapeutic applications is warranted.

References

Maltotriitol: A Comprehensive Technical Guide on its Biological Functions and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Maltotriitol, a sugar alcohol derived from maltotriose, is emerging as a compound of significant interest in the food, pharmaceutical, and biotechnology sectors. Its low caloric content, non-cariogenic properties, and potential to modulate metabolic processes and microbial ecosystems make it a versatile molecule with diverse applications. This technical guide provides an in-depth exploration of the biological functions and metabolic fate of this compound, supported by quantitative data, detailed experimental insights, and visual representations of key pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the study and application of sugar alcohols.

Introduction

This compound, chemically known as α-D-glucopyranosyl-(1→4)-α-D-glucopyranosyl-(1→4)-D-glucitol, is a trisaccharide sugar alcohol.[1] Unlike its parent sugar, maltotriose, the terminal glucose residue at the reducing end is reduced to a sorbitol (glucitol) moiety. This structural modification profoundly influences its chemical properties and biological activity, rendering it resistant to rapid digestion and metabolism in the upper gastrointestinal tract. Consequently, this compound offers several physiological benefits, including a reduced caloric value and a lower glycemic response compared to sucrose.

This guide will systematically review the current scientific understanding of this compound's biological functions, focusing on its impact on oral health, gut microbiota, and enzymatic interactions. Furthermore, it will detail its metabolic pathway, from ingestion to excretion, providing a comprehensive picture of its journey through the body.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are fundamental to its application in various formulations.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₃₄O₁₆ | [1] |

| Molecular Weight | 506.45 g/mol | [1] |

| Caloric Value | ~2.1 - 2.4 kcal/g | [2][3] |

| Glycemic Index (GI) | Low (Data for the closely related maltitol is 35-52) | |

| Sweetness (relative to sucrose) | Data for the closely related maltitol is ~90% |

Biological Functions

Oral Health and Non-Cariogenic Properties

This compound exhibits significant potential in maintaining oral health due to its non-cariogenic nature. Unlike fermentable sugars, this compound is not readily metabolized by oral bacteria, such as Streptococcus mutans, a primary causative agent of dental caries.

The primary mechanism of action involves the inhibition of key bacterial enzymes responsible for sugar metabolism. This compound has been shown to inhibit the transport of maltose into S. mutans and interfere with the activity of amylomaltase and phospho-α-glucosidase. This disruption of the glycolytic pathway prevents the production of organic acids that lead to enamel demineralization and cavity formation.

A clinical study investigating the effects of chewing gum containing maltitol and xylitol demonstrated a reduction in the concentration of four cariogenic bacteria species in dental plaque compared to a gum base. While this study focused on maltitol, the similar structure and properties of this compound suggest a comparable, if not synergistic, effect.

The following diagram illustrates the inhibitory effect of this compound on the metabolic pathway of maltose in S. mutans.

Caption: Inhibition of maltose metabolism in S. mutans by this compound.

Impact on Gut Microbiota

Upon reaching the colon, this compound is fermented by the resident gut microbiota. This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate. SCFAs are beneficial for gut health, serving as an energy source for colonocytes and contributing to the maintenance of a healthy gut barrier.

Studies on the related polyol, maltitol, have shown that its consumption can lead to an increase in the populations of beneficial bacteria, such as Bifidobacteria and Lactobacilli. While direct studies on this compound are limited, its structural similarity to maltitol suggests a similar prebiotic effect, promoting a healthier gut microbial composition.

Enzymatic Interactions and Metabolism

This compound's interaction with digestive enzymes is a key determinant of its metabolic fate. It is a poor substrate for human salivary α-amylase. In the small intestine, it is hydrolyzed by maltase-glucoamylase, albeit at a different rate compared to maltose. This slow and incomplete digestion contributes to its reduced caloric value and lower glycemic response.

This compound has also been shown to be a weak inhibitor of small intestine glucoamylase. The inhibitory effects on various glycosidases are summarized in Table 2.

| Enzyme | Organism/Tissue | Effect | Quantitative Data | Reference |

| α-Amylase | Human Saliva | Competitive Inhibition | Not specified | |

| Amylomaltase | Streptococcus mutans | Inhibition | Ki = 2.0 mM | |

| Phospho-α-glucosidase | Streptococcus mutans | Inhibition | Not specified | |

| Maltase-glucoamylase | Human Small Intestine | Substrate (hydrolyzed) | Split almost at the same rate as maltotriose | |

| Glucoamylase | Human Small Intestine | Weak Inhibition | Not specified |

Metabolism of this compound

The metabolic pathway of this compound is characterized by limited absorption in the small intestine and subsequent fermentation in the colon.

The following diagram outlines a typical experimental workflow for studying the in vivo metabolism of this compound.

Caption: Experimental workflow for an in vivo metabolism study of this compound.

Applications in Drug Development and Research

This compound's unique properties make it a valuable tool in various research and development applications:

-

Excipient in Pharmaceutical Formulations: Its non-cariogenic nature and stability make it a suitable excipient in liquid and solid dosage forms, particularly for pediatric and diabetic formulations.

-

Protein Stabilization: As a polyol, this compound can act as a protein stabilizer, protecting against denaturation during processing and storage. This is particularly relevant for biopharmaceutical products.

-

Research Tool for Carbohydrate Metabolism: this compound can be used as a specific substrate to study the activity of certain enzymes without the interference of glucose metabolism.

-

Buffering Agent: It possesses buffering capacity, making it useful for maintaining a stable pH in various biochemical assays.

Conclusion

This compound is a multifunctional sugar alcohol with a favorable biological and metabolic profile. Its non-cariogenic properties, low caloric value, and potential prebiotic effects position it as a promising ingredient in functional foods and pharmaceutical formulations. For researchers and drug development professionals, this compound offers opportunities as a stable excipient, a tool for studying carbohydrate metabolism, and a potential modulator of the gut microbiome. Further research, particularly well-designed clinical trials, will be crucial to fully elucidate its health benefits and expand its applications.

Methodologies for Key Experiments

Determination of Enzyme Inhibition (Ki)

Objective: To determine the inhibition constant (Ki) of this compound on a specific enzyme (e.g., amylomaltase).

Materials:

-

Purified enzyme solution

-

Substrate solution (e.g., maltose)

-

This compound solutions of varying concentrations

-

Appropriate buffer solution

-

Spectrophotometer or other suitable detection system

Protocol:

-

Prepare a series of reaction mixtures containing a fixed concentration of the enzyme and varying concentrations of the substrate.

-

For each substrate concentration, prepare a parallel set of reaction mixtures containing different, fixed concentrations of this compound.

-

Initiate the enzymatic reaction (e.g., by adding the enzyme or substrate).

-

Monitor the reaction rate by measuring the formation of the product or the disappearance of the substrate over time.

-

Plot the initial reaction velocities against the substrate concentrations for each inhibitor concentration (Lineweaver-Burk plot or Michaelis-Menten plot).

-

Analyze the data using non-linear regression to a suitable enzyme inhibition model (e.g., competitive, non-competitive, or mixed inhibition) to determine the Vmax, Km, and Ki values.

In Vivo Gut Microbiota Analysis

Objective: To assess the impact of this compound consumption on the composition of the gut microbiota.

Materials:

-

Animal models (e.g., C57BL/6 mice)

-

Control diet and this compound-supplemented diet

-

Fecal sample collection tubes

-

DNA extraction kit

-

PCR reagents for 16S rRNA gene amplification

-

Next-generation sequencing platform

Protocol:

-

Acclimatize the animals to the control diet.

-

Divide the animals into a control group (receiving the control diet) and a treatment group (receiving the this compound-supplemented diet).

-

Collect fecal samples at baseline and at specified time points throughout the study period.

-

Extract total DNA from the fecal samples using a validated kit.

-

Amplify the V3-V4 hypervariable region of the 16S rRNA gene using PCR with barcoded primers.

-

Pool the PCR products and perform sequencing on a next-generation sequencing platform.

-

Process the sequencing data using a bioinformatics pipeline (e.g., QIIME 2) to perform quality filtering, operational taxonomic unit (OTU) picking, and taxonomic assignment.

-

Analyze the microbial community composition, diversity (alpha and beta diversity), and relative abundance of different bacterial taxa between the control and treatment groups.

References

Maltotriitol: A Potential Prebiotic for Gut Health Modulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The modulation of the gut microbiota through prebiotic intervention is a rapidly advancing field in human health and therapeutic development. Prebiotics are non-digestible food ingredients that confer a health benefit on the host associated with modulation of the microbiota. Maltotriitol, a sugar alcohol derived from the hydrogenation of maltotriose, is emerging as a potential prebiotic candidate. This technical guide provides a comprehensive overview of the current understanding of this compound's potential prebiotic effects and its underlying mechanisms, drawing from research on closely related malto-oligosaccharides (MOS) and sugar alcohols. Due to the limited direct research on this compound, this document extrapolates findings from similar compounds to build a scientifically-grounded hypothesis for its prebiotic action.

The Prebiotic Potential of this compound: A Mechanistic Overview

This compound, being a small oligosaccharide-derived polyol, is expected to resist digestion in the upper gastrointestinal tract, allowing it to reach the colon largely intact. Here, it can be selectively fermented by beneficial members of the gut microbiota, particularly species of Bifidobacterium and Lactobacillus. This fermentation process is central to its prebiotic effect and leads to two primary outcomes: the modulation of gut microbiota composition and the production of short-chain fatty acids (SCFAs).

Selective Fermentation and Modulation of Gut Microbiota

The structure of this compound makes it a suitable substrate for saccharolytic bacteria possessing the necessary enzymatic machinery for its breakdown. Studies on malto-oligosaccharides (MOS), which include maltotriose (the precursor to this compound), have demonstrated their ability to significantly increase the proliferation of beneficial bacteria. For instance, an in vitro fermentation study using a mixture of malto-oligosaccharides containing maltotriose showed a significant increase in the population of Bifidobacterium genus.[1][2] It is hypothesized that this compound would exert a similar bifidogenic effect. The growth of these beneficial microbes can lead to competitive exclusion of potentially pathogenic bacteria, thereby fostering a healthier gut microbial ecosystem.[3]

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of this compound by gut bacteria is predicted to yield significant amounts of SCFAs, primarily acetate, propionate, and butyrate.[4] These metabolites are key mediators of the health benefits associated with prebiotics.[5] SCFAs serve as an energy source for colonocytes (especially butyrate), contribute to the maintenance of gut barrier integrity, and have immunomodulatory and anti-inflammatory properties. Research on MOS has shown that their fermentation leads to an increase in total SCFA content.

Quantitative Data on the Prebiotic Effects of Related Compounds

Direct quantitative data on the prebiotic effects of pure this compound is currently scarce in scientific literature. However, data from studies on malto-oligosaccharide (MOS) mixtures containing maltotriose provide valuable insights into its potential efficacy.

| Substrate | Key Findings | Reference |

| Malto-oligosaccharides (MOS) (containing 21.74% maltotriose) | In vitro fermentation with human fecal microbiota: - Significant increase in the proliferation of Bifidobacterium breve.- Increased total Short-Chain Fatty Acid (SCFA) production over time with 2% MOS compared to 1% MOS and 1% galacto-oligosaccharide (GOS).- Increased species diversity and richness of the intestinal microbiota with 2% MOS.- Reduction of intestinal pathobiont microorganisms and an increase in commensal microorganisms, including the Bifidobacterium genus. | |

| Maltodextrins (in combination with GOS) | In vivo (human volunteers): - Significant increase in fecal Bifidobacterium count (from 40.80% to 53.85% of total bacteria).- Significant reduction in E. coli count.In vitro (fecal samples): - Higher proportion of bifidobacteria (25.77%) compared to control (7.94%).- Significant decrease in gram-negative anaerobes and E. coli. |

Experimental Protocols

The following sections detail generalized experimental protocols for assessing the prebiotic potential of a substrate like this compound, based on established methodologies for in vitro fermentation studies.

In Vitro Fermentation Model Using Human Fecal Microbiota

This protocol describes a batch culture fermentation system to simulate the conditions in the human colon and assess the fermentability of this compound and its effect on the gut microbiota.

3.1.1. Materials and Reagents:

-

Basal medium (e.g., Macfarlane medium or similar, containing peptone water, yeast extract, salts, and a reducing agent like L-cysteine HCl)

-

Test substrate: this compound

-

Positive control: Fructo-oligosaccharides (FOS) or Inulin

-

Negative control: No substrate

-

Fresh human fecal samples from healthy donors (who have not taken antibiotics for at least 3 months)

-

Phosphate-buffered saline (PBS)

-

Anaerobic chamber or jars with gas-generating kits (e.g., AnaeroGen™)

3.1.2. Fecal Slurry Preparation:

-

Within 2 hours of collection, homogenize fresh fecal samples (10% w/v) in pre-reduced PBS inside an anaerobic chamber.

-

Filter the homogenate through several layers of sterile cheesecloth to remove large particulate matter.

-

This fecal slurry serves as the inoculum.

3.1.3. Fermentation Setup:

-

Dispense the basal medium into sterile fermentation vessels (e.g., serum bottles or Hungate tubes) inside the anaerobic chamber.

-

Add the test substrate (this compound) and control substrates to their respective vessels at a final concentration of, for example, 1% (w/v).

-

Inoculate each vessel with the fecal slurry (e.g., 10% v/v).

-

Seal the vessels and incubate at 37°C for a defined period (e.g., 0, 12, 24, and 48 hours).

3.1.4. Sampling and Analysis:

-

At each time point, collect samples from each fermentation vessel for:

-

pH measurement: To monitor the acidification of the medium.

-

Microbial population analysis: By 16S rRNA gene sequencing or quantitative PCR (qPCR) to determine changes in the abundance of specific bacterial groups (e.g., Bifidobacterium, Lactobacillus, Clostridium, Bacteroides).

-

SCFA analysis: By gas chromatography (GC) as detailed below.

-

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

3.2.1. Sample Preparation:

-

Centrifuge the fermentation samples to pellet bacterial cells and debris.

-

Filter-sterilize the supernatant.

-

Acidify the supernatant with an appropriate acid (e.g., hydrochloric acid) and add an internal standard (e.g., 2-ethylbutyric acid).

-

Extract the SCFAs with a suitable solvent (e.g., diethyl ether).

3.2.2. GC Analysis:

-

Inject the extracted sample into a gas chromatograph equipped with a flame ionization detector (FID).

-

Use a capillary column suitable for SCFA analysis (e.g., a fused-silica capillary column with a free fatty acid phase).

-

The operating conditions (e.g., injector temperature, oven temperature program, detector temperature) should be optimized for the separation and detection of acetate, propionate, and butyrate.

-

Quantify the individual SCFAs by comparing their peak areas to those of a standard curve prepared with known concentrations of each SCFA.

Signaling Pathways and Molecular Mechanisms

The health benefits of prebiotics like this compound are largely mediated by the produced SCFAs, which act as signaling molecules by activating specific G-protein coupled receptors (GPCRs) on the surface of various host cells. The primary receptors for SCFAs are G-protein coupled receptor 41 (GPR41), also known as Free Fatty Acid Receptor 3 (FFAR3), and G-protein coupled receptor 43 (GPR43), also known as Free Fatty Acid Receptor 2 (FFAR2).

GPR43 (FFAR2) Signaling Pathway

GPR43 is activated by all three major SCFAs, but shows the highest affinity for acetate and propionate. Its activation can trigger multiple downstream signaling cascades, primarily through Gαq and Gαi/o proteins, influencing inflammatory responses and gut hormone secretion.

Caption: GPR43 (FFAR2) signaling cascade upon SCFA binding.

GPR41 (FFAR3) Signaling Pathway

GPR41 is preferentially activated by propionate and butyrate. It primarily signals through Gαi/o proteins, leading to the inhibition of adenylate cyclase and subsequent downstream effects, including the regulation of gut hormones like PYY.

Caption: GPR41 (FFAR3) signaling cascade upon SCFA binding.

Experimental Workflow for Investigating this compound's Prebiotic Mechanism

The following diagram illustrates a logical workflow for the comprehensive investigation of this compound's prebiotic potential.

Caption: A workflow for investigating this compound's prebiotic potential.

Conclusion and Future Directions

While direct evidence for the prebiotic effects of this compound is still emerging, the available data from closely related malto-oligosaccharides and sugar alcohols strongly suggest its potential as a beneficial modulator of the gut microbiota. The hypothesized mechanism involves its resistance to digestion, selective fermentation by beneficial gut bacteria, and subsequent production of health-promoting SCFAs. These SCFAs, in turn, can influence host physiology through receptor-mediated signaling pathways.

Future research should focus on:

-

In vitro fermentation studies using purified this compound to obtain specific quantitative data on its effects on microbial composition and SCFA production.

-

In vivo studies in animal models to confirm the prebiotic effects of this compound and investigate its impact on host health markers.

-

Human clinical trials to establish the efficacy and safety of this compound as a prebiotic ingredient for human consumption.

The comprehensive investigation of this compound's prebiotic potential holds promise for the development of novel functional foods and therapeutic agents aimed at promoting gut health and overall well-being.

References

- 1. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Vitro Prebiotic Effects of Malto-Oligosaccharides Containing Water-Soluble Dietary Fiber - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Prebiotic effects of a novel combination of galactooligosaccharides and maltodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Formation of short chain fatty acids by the gut microbiota and their impact on human metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

Application Note and Protocol: Enzymatic Assay for Maltotriitol Quantification via Alpha-Amylase Inhibition

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This document provides a detailed protocol for the quantification of maltotriitol by measuring its inhibitory effect on α-amylase activity. This compound, a sugar alcohol derived from maltotriose, is not hydrolyzed by α-amylase but acts as a competitive inhibitor of the enzyme.[1] This assay leverages the principle that the rate of starch hydrolysis by α-amylase is inversely proportional to the concentration of this compound present. The enzymatic activity is determined by quantifying the reducing sugars (primarily maltose) produced from a starch substrate using the 3,5-dinitrosalicylic acid (DNS) method. This colorimetric assay provides a robust and sensitive method for determining this compound concentrations in various samples, which is particularly relevant for researchers, scientists, and professionals in drug development and food science.

Introduction

Alpha-amylases (EC 3.2.1.1) are endo-amylases that catalyze the hydrolysis of internal α-1,4-glycosidic bonds in starch and related oligosaccharides, producing smaller sugars like maltose and glucose. The activity of α-amylase is crucial in various biological and industrial processes. Certain molecules, including sugar alcohols, can modulate the activity of these enzymes. This compound, the hydrogenated form of maltotriose, has been shown to act as a competitive inhibitor of human salivary α-amylase without being a substrate for the enzyme.[1] This inhibitory property allows for the development of an indirect assay to quantify this compound. By measuring the reduction in α-amylase activity in the presence of a sample containing this compound, one can determine the concentration of the inhibitor. This method is based on a well-established colorimetric reaction where the DNS reagent reacts with the reducing sugars produced by α-amylase activity, resulting in a color change that can be measured spectrophotometrically at 540 nm.

Principle of the Assay

The assay is a two-stage process. In the first stage, α-amylase is incubated with a starch substrate in the presence and absence of this compound. This compound competes with starch for the active site of the enzyme, thereby reducing the rate of starch hydrolysis. In the second stage, the reaction is stopped, and the quantity of reducing sugars produced is measured. The DNS reagent is added, which is reduced by the newly formed reducing ends of the maltose and other oligosaccharides. This reduction reaction, upon heating, results in the formation of 3-amino-5-nitrosalicylic acid, which produces a reddish-brown color. The intensity of the color, measured at 540 nm, is directly proportional to the amount of reducing sugar produced and, consequently, inversely proportional to the concentration of the this compound inhibitor. A standard curve of known this compound concentrations is used to determine the concentration in an unknown sample.

Data Presentation

The quantitative data from this assay can be summarized to show the relationship between this compound concentration and α-amylase activity.

Table 1: Inhibition of α-Amylase Activity by this compound

| This compound Concentration (mM) | Absorbance at 540 nm (ΔA540) | α-Amylase Activity (% of Control) |

| 0 (Control) | 0.850 | 100% |

| 0.5 | 0.723 | 85% |

| 1.0 | 0.612 | 72% |

| 2.5 | 0.442 | 52% |

| 5.0 | 0.281 | 33% |

| 10.0 | 0.153 | 18% |

Table 2: Materials and Reagents

| Reagent | Supplier | Catalog No. |

| Porcine Pancreatic α-Amylase | Sigma-Aldrich | A3176 |

| Soluble Potato Starch | Sigma-Aldrich | S2630 |

| This compound | Toronto Research Chemicals | M167500 |

| 3,5-Dinitrosalicylic Acid (DNS) | Sigma-Aldrich | D0550 |

| Sodium Potassium Tartrate Tetrahydrate | Sigma-Aldrich | S2377 |

| Sodium Hydroxide | Fisher Scientific | S318 |

| Sodium Phosphate Monobasic | Sigma-Aldrich | S0751 |

| Sodium Chloride | Sigma-Aldrich | S9888 |

Experimental Protocols

Reagent Preparation

-

20 mM Sodium Phosphate Buffer (pH 6.9) with 6.7 mM NaCl:

-

Dissolve 1.38 g of sodium phosphate monobasic and 0.39 g of sodium chloride in approximately 450 mL of deionized water.

-

Adjust the pH to 6.9 with 1 M NaOH.

-

Bring the final volume to 500 mL with deionized water.

-

Store at 4°C.

-

-

1% (w/v) Soluble Starch Solution:

-

Mix 1 g of soluble potato starch in 100 mL of the sodium phosphate buffer.

-